![molecular formula C27H29Cl2N3O6S B296830 N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide, also known as BAY 59-3074, is a chemical compound that has been widely studied for its potential use in treating various diseases.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 is a selective antagonist of the dopamine D3 receptor, which plays a key role in regulating dopamine neurotransmission in the brain. By blocking the D3 receptor, N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 reduces the activity of dopamine in certain regions of the brain, leading to a decrease in anxiety and psychotic symptoms.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 has been found to have a number of biochemical and physiological effects, including reducing the release of dopamine in the prefrontal cortex, decreasing the activity of the mesolimbic dopamine pathway, and increasing the activity of the mesocortical dopamine pathway. These effects are thought to be responsible for its anxiolytic and antipsychotic properties.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 is that it has been extensively studied in both animal models and human clinical trials, making it a well-characterized compound for further research. However, one limitation is that it is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074. One area of interest is exploring its potential use in treating other neurological disorders, such as Parkinson's disease and addiction. Another direction is investigating its mechanism of action in more detail, including its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis method for N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074, in order to improve its availability for use in experiments.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-chlorophenylpiperazine and 2-oxoethyl isocyanate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 has been extensively studied for its potential use in treating various diseases, including anxiety disorders, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and has been found to be effective in reducing symptoms of anxiety and depression in human clinical trials.
properties
Molecular Formula |
C27H29Cl2N3O6S |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C27H29Cl2N3O6S/c1-36-24-9-7-20(29)16-23(24)32(39(34,35)22-8-10-25(37-2)26(17-22)38-3)18-27(33)31-13-11-30(12-14-31)21-6-4-5-19(28)15-21/h4-10,15-17H,11-14,18H2,1-3H3 |
InChI Key |
XCWZQWUOGGXVJT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.